1-(2-Methyl-3-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one
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Overview
Description
1-(2-Methyl-3-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one is a chemical compound belonging to the benzothiazine family Benzothiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
The synthesis of 1-(2-Methyl-3-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates. The reaction conditions often include the use of concentrated sulfuric acid to promote ring closure, resulting in the formation of the benzothiazine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Methyl-3-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methyl-3-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a calcium antagonist and calmodulin antagonist, which could make it useful in treating cardiovascular diseases.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: Its ability to interact with various biological targets makes it a valuable tool in studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-3-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as calcium channels and calmodulin. By binding to these targets, the compound can modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
1-(2-Methyl-3-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one can be compared to other benzothiazine derivatives, such as:
2H-1,4-Benzothiazin-3(4H)-one: Known for its calcium antagonistic activities.
1,2,4-Benzothiadiazine-1,1-dioxide: Exhibits antimicrobial, antiviral, and antihypertensive activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in medicinal and materials chemistry.
Properties
CAS No. |
66252-23-1 |
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Molecular Formula |
C17H15NOS |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-(2-methyl-3-phenyl-1,4-benzothiazin-4-yl)ethanone |
InChI |
InChI=1S/C17H15NOS/c1-12-17(14-8-4-3-5-9-14)18(13(2)19)15-10-6-7-11-16(15)20-12/h3-11H,1-2H3 |
InChI Key |
UJXUXTZAHHQWLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C2S1)C(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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